molecular formula C5H12N2O B14516930 Ethanimidamide, N-hydroxy-N'-propyl- CAS No. 62626-18-0

Ethanimidamide, N-hydroxy-N'-propyl-

Katalognummer: B14516930
CAS-Nummer: 62626-18-0
Molekulargewicht: 116.16 g/mol
InChI-Schlüssel: KITRWGMURMBSJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanimidamide, N-hydroxy-N’-propyl- is an organic compound that belongs to the class of amidines Amidines are characterized by the presence of a carbon-nitrogen double bond (C=N) and a nitrogen atom bonded to a hydrogen atom or an alkyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidamide, N-hydroxy-N’-propyl- typically involves the reaction of ethanimidamide with a hydroxylamine derivative under controlled conditions. One common method is the reaction of ethanimidamide with N-hydroxypropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Ethanimidamide, N-hydroxy-N’-propyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing costs.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanimidamide, N-hydroxy-N’-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Ethanimidamide, N-hydroxy-N’-propyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Ethanimidamide, N-hydroxy-N’-propyl- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ethanimidamide, N-hydroxy-N’-propyl- can be compared with other similar compounds such as:

  • Methanimidamide, N-hydroxy-N’-methyl-
  • Propanimidamide, N-hydroxy-N’-ethyl-
  • Butanimidamide, N-hydroxy-N’-propyl-

These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical properties and reactivity. Ethanimidamide, N-hydroxy-N’-propyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

62626-18-0

Molekularformel

C5H12N2O

Molekulargewicht

116.16 g/mol

IUPAC-Name

N-hydroxy-N'-propylethanimidamide

InChI

InChI=1S/C5H12N2O/c1-3-4-6-5(2)7-8/h8H,3-4H2,1-2H3,(H,6,7)

InChI-Schlüssel

KITRWGMURMBSJN-UHFFFAOYSA-N

Kanonische SMILES

CCCN=C(C)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.